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Compound of Interest

(2-1sopropoxy-5-methoxy-phenyl)-
Compound Name:

methanol
CAS No.: 1094903-71-5
Cat. No.: B3211943

Get Quote

Executive Summary: The Isopropyl "Fingerprint"

In the structural elucidation of alkoxy-substituted benzyl alcohols, the (2-lIsopropoxy-5-
methoxy-phenyl)-methanol (MW 196.24 Da) presents a distinct fragmentation signature
driven by the lability of the isopropyl ether bond. Unlike its methylated analogs (e.g., 2,5-
dimethoxybenzyl alcohol), this molecule undergoes a characteristic alkene elimination (loss of
propene, -42 Da) followed by an ortho-assisted dehydration.

This guide compares the fragmentation dynamics of the target molecule against common
structural analogs, providing a self-validating identification protocol for impurity profiling and
metabolite identification.

Structural Analysis & lonization Physics

The molecule contains three critical sites for charge localization and fragmentation:
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e Benzylic Hydroxyl (-CH20H): Prone to dehydration ([M-18]*) and a-cleavage.

o 2-Isopropoxy Group (-OCH(CHs)2): The "soft spot" for fragmentation. Secondary carbocation

stability facilitates rapid elimination of propene.

o 5-Methoxy Group (-OCHs): Relatively stable; typically fragments only under high energy

(loss of methyl radical).

Comparative lonjzation Matrix

Electron lonization (El, 70
Feature

Electrospray lonization

eV) (ESI, +ve)
) Protonated Molecule [M+H]*
Dominant lon Fragment lons (m/z 154, 136)
(m/z 197)
) ) ] B Collision-Induced Dissociation
Key Mechanism Radical Cation Instability
(CID)
Detection Limit Low pg range (GC-MS) Low ng range (LC-MS)
Primary Utility Structural Fingerprinting Quantitation & Adduct Analysis

Deep Dive: Fragmentation Mechanics (El & CID)
Pathway A: The "Ortho-Effect"” Cascade (Dominant)

The presence of the isopropoxy group at the ortho position (C2) relative to the hydroxymethyl

group creates a specific fragmentation channel.

o Step 1: Propene Elimination (The Diagnostic Shift) Upon ionization, the radical cation directs

charge to the ether oxygen. A 1,5-hydrogen shift (McLafferty-type rearrangement) or simple

heterolytic cleavage eliminates neutral propene (CsHs, 42 Da).

o Transition: m/z 196 —» m/z 154.

o Result: Formation of a stable radical cation resembling 2-hydroxy-5-methoxybenzyl

alcohol.
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e Step 2: Ortho-Assisted Dehydration The newly formed phenolic hydroxyl (at C2) is spatially
adjacent to the benzylic hydroxyl. This proximity facilitates the loss of water (H20, 18 Da) to

form a resonance-stabilized quinone methide ion.

o Transition: m/z 154 —» m/z 136.

o Significance: This transition is highly specific to ortho-substituted benzyl alcohols. Meta or
para isomers (e.g., 5-isopropoxy-2-methoxy...) show significantly lower abundance of the
[M-42-18]* ion.

Pathway B: Direct Benzylic Cleavage (Minor)
o Loss of Hydroxyl Radical (*OH): m/z 196 - m/z 179.

e Loss of Formaldehyde (CH20) from benzyl alcohol: m/z 196 — m/z 166.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the

diagnostic "Ortho-Cascade."
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Caption: Figure 1. The dominant EI fragmentation pathway showing the diagnostic conversion
of the parent ion to the quinone methide species via propene loss.

Comparative Performance Guide

This section objectively compares the mass spectral behavior of (2-lIsopropoxy-5-methoxy-
phenyl)-methanol against its closest structural competitors.

Comparison 1: vs. (2,5-Dimethoxyphenyl)-methanol

Alternative Description: A common analog where the isopropoxy group is replaced by a
methoxy group.

. (2-Isopropoxy-5- (2,5-Dimethoxyphenyl)-
Metric

methoxy...) methanol

Base Peak (El) m/z 154 (Loss of Propene) m/z 168 (Molecular lon or M-1)

Alkene Loss Yes (-42 Da) No (Cannot lose propene)

The m/z 154 peak is the

"smoking gun."

Shows losses of -15 (CHs) or
-30 (CH20).

Differentiation

Comparison 2: vs. Isomer (5-Isopropoxy-2-methoxy-
phenyl)-methanol

Alternative Description: Positional isomer where the isopropoxy group is meta to the benzylic
alcohol.

Target (2-Isopropoxy...
ortho)

. Isomer (5-Isopropoxy...
Metric
meta)

Rapid/High Intensity (Ortho-

Dehydration (M-18
y ( ) effect)

Slower/Lower Intensity

Quinone Methide (m/z 136)

Dominant secondary fragment

Weak or Absent

Mechanism

Intramolecular H-bonding

facilitates H20 loss.

Requires high energy ring

contraction/rearrangement.
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Validated Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS (Structural Confirmation)

e Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
e Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25um).

e Inlet: Split 20:1 @ 250°C.

e Oven: 60°C (1 min) —» 20°C/min - 280°C (3 min).

e |on Source: El, 70 eV, 230°C.

» Validation Check: Look for the ratio of m/z 154 to m/z 136. In the target molecule, m/z 154
should be the base peak (100%), with m/z 136 > 40%.

Protocol B: LC-MS/MS (Quantitation/Metabolite ID)

e Instrument: Triple Quadrupole (QqQ) or Q-TOF.
* lonization: ESI Positive Mode.
» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
e Precursor lon: 197.1 [M+H]*.
e Collision Energy (CE): Ramp 10-30 eV.
e Product lons:
o Quantifier: 137.1 (Protonated quinone methide).

o Qualifier: 155.1 (Loss of propene from [M+H]*).

Decision Workflow for Identification

The following logic gate ensures accurate identification of the target against isomers.
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Caption: Figure 2. Logic gate for differentiating (2-lsopropoxy-5-methoxy-phenyl)-methanol
from isomers and analogs.

References
o McLafferty, F. W., & TureCek, F. (1993). Interpretation of Mass Spectra (4th ed.). University

Science Books.

¢ NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Isopropoxyphenol. NIST
Chemistry WebBook, SRD 69.[1] Available at: [Link] (Source for fragmentation data of the
core 2-isopropoxyphenol moiety).

+ Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of alcohols and
ethers. Available at: [Link] (Mechanistic validation of alcohol dehydration and ether
cleavage).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3211943/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-profiling-of-2-isopropoxy-5-methoxy-phenyl-methanol
https://www.benchchem.com/product/b3211943/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-fragmentation-profiling-of-2-isopropoxy-5-methoxy-phenyl-methanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1195091
https://webbook.nist.gov/chemistry
http://www.docbrown.info/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3211943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Shimadzu Corporation. (2025). lonization Modes: El vs ESI. Shimadzu Technical Guides.
Available at: [Link] (Reference for ionization energy differences).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Methoxy-5-methylphenol [webbook.nist.gov]

e To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Profiling of (2-Isopropoxy-5-methoxy-phenyl)-methanol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3211943/docs#technical-guide-mass-
spectrometry-fragmentation-profiling-of-2-isopropoxy-5-methoxy-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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